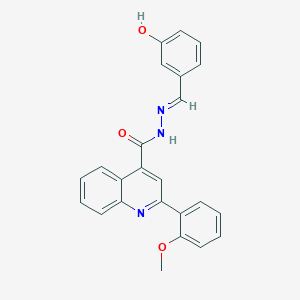

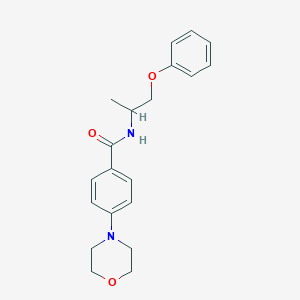

![molecular formula C22H24N4O2 B5556757 1-(4-甲氧基苯基)-4-[2-(1H-吡唑-1-基甲基)苄基]-2-哌嗪酮](/img/structure/B5556757.png)

1-(4-甲氧基苯基)-4-[2-(1H-吡唑-1-基甲基)苄基]-2-哌嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone is a compound that belongs to the class of arylpiperazine derivatives, a group known for its wide range of pharmacological activities, including potential antidepressant, antipsychotic, and anxiolytic effects. Arylpiperazine derivatives, such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, have been clinically applied mainly for the treatment of depression, psychosis, or anxiety (Caccia, 2007).

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves CYP3A4-dependent N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites exhibit a variety of effects related to serotonin receptors among others, but their complete pharmacological profile remains largely unexplored. The synthesis process also involves extensive pre-systemic and systemic metabolism, with metabolites distributing extensively in tissues, including the brain, which is the target site for most of these compounds (Caccia, 2007).

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives features a piperazine ring coupled to various heterocyclic rings such as quinoline, pyridine, and benzimidazole, enhancing their antioxidant activity. The attachment of natural compounds like α-lipoic acid and methylxanthine to the piperazine ring has been found to improve antioxidant activity, highlighting the importance of the molecular structure in determining the pharmacological properties of these compounds (Begum et al., 2020).

Chemical Reactions and Properties

Arylpiperazine derivatives undergo various chemical reactions, including oxidation and sulfur oxidation, depending on their structural components. The formation of 1-aryl-piperazine metabolites through N-dealkylation is a key reaction that contributes to the pharmacological actions of these compounds. The chemical properties of these derivatives are influenced by the individual variability in the expression and activity of enzymes like CYP3A4 and CYP2D6, affecting their metabolic profile (Caccia, 2007).

Physical Properties Analysis

The physical properties of arylpiperazine derivatives, such as solubility and distribution in tissues, play a crucial role in their pharmacokinetics and pharmacodynamics. The extensive distribution of these metabolites in tissues, including the brain, underscores the importance of understanding their physical properties to predict their behavior in biological systems and their potential therapeutic applications (Caccia, 2007).

Chemical Properties Analysis

The chemical properties of arylpiperazine derivatives, such as reactivity and stability, are critical for their biological activity and therapeutic potential. The reactivity of the piperazine ring with different heterocyclic rings results in compounds with diverse biological activities, highlighting the significance of chemical properties in the development of pharmacologically active compounds (Begum et al., 2020).

科学研究应用

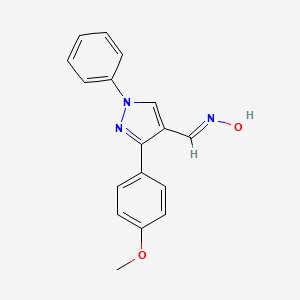

G蛋白偏向多巴胺能激动剂的发现

Möller等人(2017年)的一项研究引入了1,4-二取代芳香哌嗪作为胺能G蛋白偶联受体的特权结构。一项重大发现是设计具有吡唑并[1,5-a]吡啶杂环附属物的化合物,证明了高亲和力多巴胺受体部分激动剂。这些化合物显示出对G蛋白激活的偏好,而不是β-arrestin募集,表明作为精神病等疾病的新型疗法的潜力,基于在体内观察到的抗精神病活性(Möller等人,2017年)。

哌嗪衍生物的抗菌活性

Bektaş等人(2010年)合成了新型1,2,4-三唑衍生物,包括具有哌嗪连接基的化合物,并评估了它们的抗菌活性。研究发现,某些衍生物对各种微生物表现出良好至中等的活性,表明它们在开发新的抗菌剂中的潜在用途(Bektaş等人,2010年)。

新型双(吡唑-苯并呋喃)杂化物作为细菌生物膜抑制剂

Mekky和Sanad(2020年)的研究开发了具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物。这些化合物显示出显着的抗菌功效和生物膜抑制活性,尤其针对大肠杆菌、金黄色葡萄球菌和变形链球菌等菌株。这突出了此类衍生物在解决细菌感染和生物膜相关疾病方面的潜力(Mekky & Sanad,2020年)。

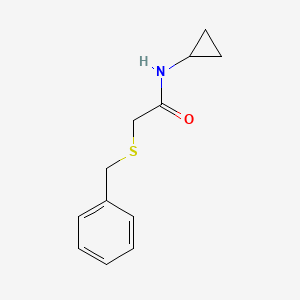

曲酸衍生物的抗惊厥活性

Aytemi̇r等人(2010年)的一项研究探讨了曲酸衍生物的抗惊厥活性,发现某些哌嗪取代化合物对动物模型中的癫痫发作表现出显着的活性。这表明它们在治疗癫痫性疾病中的潜在应用(Aytemi̇r等人,2010年)。

吡唑并[1,5-α]吡啶的体外受体结合测定

对吡唑并[1,5-α]吡啶的研究,包括具有4-甲氧基苯基哌嗪结构的吡唑并[1,5-α]吡啶,证明了它们作为多巴胺D4受体配体的潜力。这表明在神经和精神疾病中的作用,突出了结构修饰对治疗应用的重要性(Guca,2014年)。

属性

IUPAC Name |

1-(4-methoxyphenyl)-4-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-28-21-9-7-20(8-10-21)26-14-13-24(17-22(26)27)15-18-5-2-3-6-19(18)16-25-12-4-11-23-25/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYKMPWAQUSZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2=O)CC3=CC=CC=C3CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

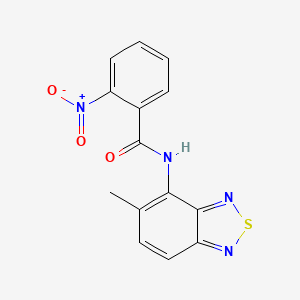

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)